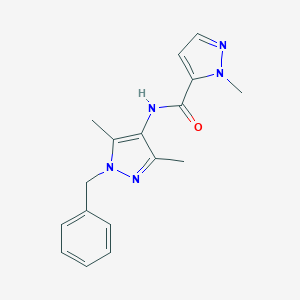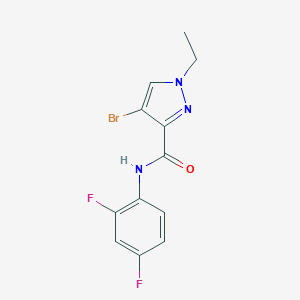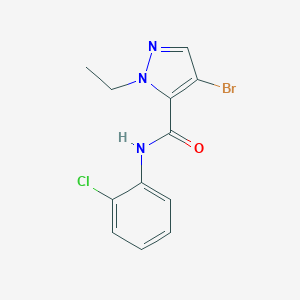![molecular formula C21H28N2O2 B280232 N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide selectively blocks the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and the limbic system. It is believed that the dopamine D4 receptor plays a role in the regulation of cognitive function, emotion, and motivation. By blocking this receptor, N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide may improve cognitive function and reduce symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide has been shown to have a high affinity for the dopamine D4 receptor and a low affinity for other dopamine receptors. It has also been shown to have a long half-life, which may contribute to its sustained therapeutic effects. In animal studies, N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide has been shown to improve cognitive function and reduce symptoms of ADHD and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide is its high selectivity for the dopamine D4 receptor, which may reduce the risk of side effects associated with non-selective dopamine receptor antagonists. However, one limitation of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide. One area of interest is its potential therapeutic applications in schizophrenia, as the dopamine D4 receptor has been implicated in the pathophysiology of this disorder. Another area of interest is its potential use in combination with other drugs for the treatment of drug addiction. Additionally, further research is needed to better understand the long-term effects of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide on cognitive function and behavior.
Méthodes De Synthèse
The synthesis of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide involves the reaction of 3-[(4-isopropylphenoxy)methyl]benzoic acid with N,N-dimethylethylenediamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to selectively block the dopamine D4 receptor, which is believed to play a role in these disorders.
Propriétés
Formule moléculaire |
C21H28N2O2 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-3-[(4-propan-2-ylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C21H28N2O2/c1-16(2)18-8-10-20(11-9-18)25-15-17-6-5-7-19(14-17)21(24)22-12-13-23(3)4/h5-11,14,16H,12-13,15H2,1-4H3,(H,22,24) |
Clé InChI |
WUNINNBLHFTOJP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)NCCN(C)C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280160.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)
![(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280162.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)